molecular formula C7H13N3O3 B086846 Ethyl 4-nitroso-1-piperazinecarboxylate CAS No. 13256-15-0

Ethyl 4-nitroso-1-piperazinecarboxylate

Cat. No. B086846
CAS RN: 13256-15-0
M. Wt: 187.2 g/mol
InChI Key: OYHRVILJSHWJAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperazine derivatives, including Ethyl 4-nitroso-1-piperazinecarboxylate, can be synthesized through various methods. One approach involves the nucleophilic substitution reaction, which allows for the introduction of functional groups into the piperazine ring, enabling the synthesis of diverse derivatives including those with nitro, amino, and carboxylate groups (Yang et al., 2021). This versatility is essential for exploring the chemical space of piperazine derivatives for potential applications.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques and X-ray crystallography. For example, tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate has been subjected to crystallographic and conformational analysis, revealing insights into the stability of molecular structure and conformations (Yang et al., 2021). Such analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions and Properties

The chemical reactivity of piperazine derivatives is influenced by their molecular structure. For instance, the presence of functional groups such as nitro, amino, or carboxylate affects their participation in chemical reactions, including nucleophilic substitution and carbonylation reactions. A novel aspect of some piperazine derivatives is their ability to undergo carbonylation at a C−H bond in the piperazine ring, a reaction facilitated by catalytic amounts of rhodium compounds (Ishii et al., 1997). This reactivity is useful for the synthesis of complex molecules with potential biological activities.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline form, are determined by their molecular structures. X-ray diffraction studies provide valuable information on the crystal packing and intermolecular interactions, influencing the compound's physical state and stability (Yang et al., 2021).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their stability, reactivity, and interaction with other molecules, can be assessed through DFT calculations and spectroscopic studies. These analyses help in understanding the electron distribution within the molecule, the molecular electrostatic potential, and the frontier molecular orbitals, which are key to predicting the compound's behavior in chemical reactions (Yang et al., 2021).

properties

IUPAC Name

ethyl 4-nitrosopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c1-2-13-7(11)9-3-5-10(8-12)6-4-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHRVILJSHWJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157619
Record name Ethyl 4-nitroso-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-nitroso-1-piperazinecarboxylate

CAS RN

13256-15-0
Record name Ethyl 4-nitroso-1-piperazinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-nitroso-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-nitrosopiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL 4-NITROSO-1-PIPERAZINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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